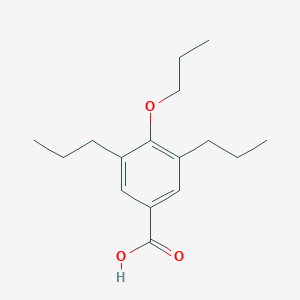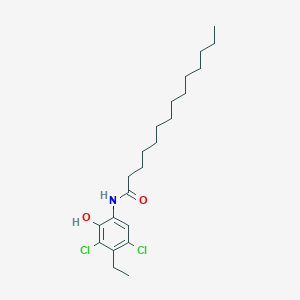![molecular formula C7H4F3N3 B010161 2-(Trifluormethyl)imidazo[1,2-a]pyrazin CAS No. 109113-96-4](/img/structure/B10161.png)
2-(Trifluormethyl)imidazo[1,2-a]pyrazin
Übersicht
Beschreibung
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine (TFIP) is an organic compound belonging to the class of heterocyclic compounds. It has a molecular formula of C5H3F3N3 and a molecular weight of 173.1 g/mol. TFIP is a colorless solid that is insoluble in water and is mainly used as a building block in the synthesis of other compounds. It is also used as a reagent in organic synthesis, as a catalyst in various reactions, and as a fluorescent dye.
Wissenschaftliche Forschungsanwendungen
Organische Synthese und Medikamentenentwicklung
„2-(Trifluormethyl)imidazo[1,2-a]pyrazin“ dient als vielseitiges Gerüst in der organischen Synthese und Medikamentenentwicklung. Es ist eine Verbindung, die aufgrund ihrer Reaktivität und vielseitigen biologischen Aktivität Gegenstand umfangreicher Forschung ist. Das Muster und die Position der Substitution am Imidazo[1,2-a]pyrazinring können seine Eigenschaften und potenziellen Anwendungen in der pharmazeutischen Chemie erheblich beeinflussen .
Synthesemethoden
Es wurden Fortschritte bei synthetischen Methoden für Imidazo[1,2-a]pyrazine erzielt, darunter die lösungsmittel- und katalysatorfreie Synthese unter Mikrowellenbestrahlung. Dieses Verfahren zeichnet sich durch Schnelligkeit, Sauberkeit, hohe Ausbeute und Umweltfreundlichkeit aus, was im heutigen Kontext nachhaltiger Chemie entscheidend ist .
Biologische Aktivität
Imidazo[1,2-a]pyrazine weisen eine breite Palette biologischer Aktivitäten auf. Sie wurden auf ihre potenzielle Verwendung als antivirale, antiulzeröse, antibakterielle, krebshemmende, antifungizide und antituberkulose Mittel untersucht. Dies unterstreicht die Bedeutung der Verbindung bei der Entwicklung neuer therapeutischer Wirkstoffe .
Cyclin-abhängige Kinase-Inhibitoren
Diese Verbindungen wurden auch als Inhibitoren der cyclin-abhängigen Kinasen (CDK) beschrieben. CDKs spielen eine entscheidende Rolle bei der Regulation des Zellzyklus, und Inhibitoren können verwendet werden, um die Zellproliferation bei verschiedenen Krankheiten, einschließlich Krebs, zu kontrollieren .
Kalziumkanalblocker
Als Kalziumkanalblocker könnten Imidazo[1,2-a]pyrazine zur Behandlung einer Vielzahl von Herz-Kreislauf-Erkrankungen eingesetzt werden. Durch Hemmung des Einstroms von Kalziumionen in Herz- und glatte Muskelzellen können diese Verbindungen die Muskelkontraktion reduzieren und den Blutdruck senken .
GABA A-Rezeptor-Modulatoren
Die Rolle von Imidazo[1,2-a]pyrazinen als GABA A-Rezeptor-Modulatoren deutet auf ihre potenzielle Anwendung bei der Behandlung neurologischer Störungen wie Angstzuständen, Epilepsie und Schlafstörungen hin .
Kommerzielle Medikamente
Einige synthetische Medikamente, die die Imidazo[1,2-a]pyrazin-Einheit enthalten, wurden kommerzialisiert, darunter das Beruhigungsmittel Zolpidem, das Angstlöser Alpidem und das Herzinsuffizienzmittel Olprione. Dies unterstreicht die praktischen Anwendungen und die kommerzielle Lebensfähigkeit von Derivaten dieser Verbindung .
Umweltbelastung
Die Entwicklung effizienterer Syntheseverfahren für Imidazo[1,2-a]pyrazine unter Berücksichtigung von Umweltaspekten in Kombination mit wirtschaftlichen Aspekten ist ein bedeutendes Forschungsfeld. Dazu gehört die Entwicklung von Verfahren, die Abfall minimieren und kostengünstiger sind .
Wirkmechanismus
Target of Action
It has been suggested that imidazo[1,2-a]pyrazine derivatives can act on the pi3k-akt-mtor signaling pathway, which is frequently activated in human malignancies .
Mode of Action
A study on a similar compound, an imidazo[1,2-a]pyrazine derivative a4, showed potent and broad-spectrum anti-influenza activity, especially against the oseltamivir-resistant h1n1/pdm09 strain . This suggests that 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine might interact with its targets in a similar manner.
Biochemical Pathways
Given the potential action on the pi3k-akt-mtor signaling pathway , it can be inferred that the compound might influence cell growth, proliferation, and survival pathways.
Result of Action
Based on the anti-influenza activity of a similar compound, it can be inferred that 2-(trifluoromethyl)imidazo[1,2-a]pyrazine might induce changes in viral proteins, potentially leading to the inhibition of viral replication .
Biochemische Analyse
Biochemical Properties
It is known that imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The compound is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine .
Cellular Effects
Imidazo[1,2-a]pyrazine derivatives have shown potent anticancer activity for KRAS G12C-mutated NCI-H358 cells
Molecular Mechanism
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The compound is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine .
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-4-13-2-1-11-3-6(13)12-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOZMIOBJGXNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390500 | |
| Record name | 2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109113-96-4 | |
| Record name | 2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B10078.png)


![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)










